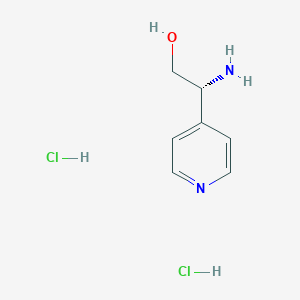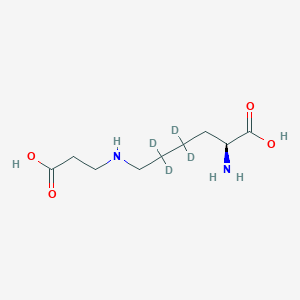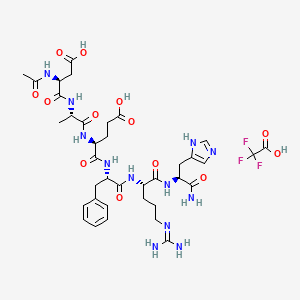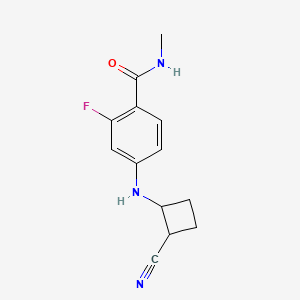
4-(2-Cyano-cyclobutylamino)-2-fluoro-N-methyl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Cyano-cyclobutylamino)-2-fluoro-N-methyl-benzamide, abbreviated as 4-CBFMB, is an organic compound of the benzamide family. It is a white crystalline solid with a melting point of 97-98°C. 4-CBFMB is soluble in a variety of organic solvents, such as methanol, ethanol, acetonitrile, and dimethylformamide. 4-CBFMB is a useful starting material for the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and indoles.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 4-(2-Cyano-cyclobutylamino)-2-fluoro-N-methyl-benzamide involves the reaction of 2-fluoro-N-methyl-benzamide with 2-cyano-cyclobutanamine in the presence of a suitable coupling agent.
Starting Materials
2-fluoro-N-methyl-benzamide, 2-cyano-cyclobutanamine, Coupling agent
Reaction
Step 1: Dissolve 2-fluoro-N-methyl-benzamide and 2-cyano-cyclobutanamine in a suitable solvent., Step 2: Add the coupling agent to the reaction mixture and stir for a suitable time period., Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
4-CBFMB has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and indoles. It has also been used as a reagent in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug celecoxib and the antifungal drug fluconazole. Additionally, 4-CBFMB has been used as a reagent in the synthesis of various biologically active compounds, such as the antimalarial drug artemisinin and the antiviral drug acyclovir.
Mecanismo De Acción
The mechanism of action of 4-CBFMB is not fully understood. However, it is believed that the reactivity of 4-CBFMB is due to the presence of the cyano group, which is a powerful nucleophile. The cyano group is able to react with a variety of electrophiles, such as aldehydes and ketones, to form the corresponding amides. Additionally, the presence of the fluorine atom increases the reactivity of the molecule, allowing it to react with a wide range of electrophiles.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-CBFMB have not been extensively studied. However, it has been shown to have some antifungal activity against the fungus Candida albicans. Additionally, 4-CBFMB has been shown to have some antioxidant activity, which may be beneficial in treating certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-CBFMB in laboratory experiments is its high reactivity, which makes it suitable for a wide range of synthetic reactions. Additionally, 4-CBFMB is relatively inexpensive and easy to obtain. However, 4-CBFMB is also toxic and should be handled with care.
Direcciones Futuras
The future directions for research on 4-CBFMB include further investigation into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted on the synthesis of various heterocyclic compounds using 4-CBFMB as a starting material. Finally, research could be conducted on the development of new synthetic methods using 4-CBFMB as a reagent.
Propiedades
IUPAC Name |
4-[(2-cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-16-13(18)10-4-3-9(6-11(10)14)17-12-5-2-8(12)7-15/h3-4,6,8,12,17H,2,5H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNNUFWHWLGSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)NC2CCC2C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyano-cyclobutylamino)-2-fluoro-N-methyl-benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

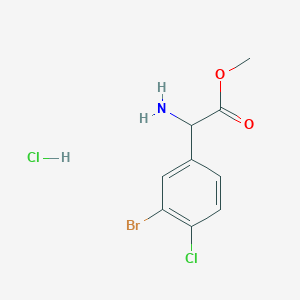

![(2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295253.png)
![(2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B6295261.png)
![(2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B6295264.png)

![1'-t-Butyl 6a-methyl hexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-1',6a-dicarboxylate](/img/structure/B6295274.png)

